5-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Description
The compound 5-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a benzothiazole derivative characterized by a bicyclic 1,3-benzothiazole core fused with a dihydrothiazole ring. Key structural features include:
- Substituents: A chlorine atom at position 5, methoxy groups at positions 4 and 7, and a methyl group at position 3 on the benzothiazole ring.
- Amide linkage: The 2-nitrobenzamide group is attached via a conjugated imine (Z-configuration) at the thiazole nitrogen.
- Electronic properties: The nitro and chloro groups are electron-withdrawing, while methoxy groups are electron-donating, creating a polarized molecular framework.
Properties
IUPAC Name |
5-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S/c1-20-14-12(25-2)6-7-13(26-3)15(14)27-17(20)19-16(22)10-8-9(18)4-5-11(10)21(23)24/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNVLAHWTSVVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: Finally, the nitrobenzothiazole derivative is reacted with 4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The chlorine atom can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with cellular targets such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cell cycle arrest and apoptosis. Additionally, the benzothiazole moiety can interact with various enzymes, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Methyl-N-(6-Chloro-7-Methyl-1,1-Dioxo-1,4,2-Benzodithiazin-3-yl)Hydrazine (Compound 2 from )
- Structural similarities : Both compounds feature a chloro-substituted aromatic heterocycle (benzodithiazine vs. benzothiazole) and methyl groups.
- Key differences :
- Compound 2 contains a benzodithiazine ring (two sulfur atoms) instead of a benzothiazole.
- The hydrazine substituent in Compound 2 lacks the conjugated nitrobenzamide group present in the target compound.
- Synthetic yield : Compound 2 was synthesized in 93% yield, suggesting high feasibility for similar thiazole derivatives .
- Spectroscopic data : IR and NMR data for Compound 2 (e.g., ν(SO₂) at 1345 cm⁻¹, δ 3.31 ppm for N-CH₃) highlight distinct electronic environments compared to the target compound’s nitro and methoxy groups .
(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-ylidene]-4-Methylbenzamide ()
- Structural similarities : Both compounds share a dihydrothiazol-2-ylidene scaffold and a benzamide substituent.
- Key differences :
- The target compound’s benzothiazole ring is replaced by a simpler dihydrothiazole fused to a 2-methoxyphenyl group.
- The absence of nitro and chloro groups in this analog reduces electron-withdrawing effects.
- Crystallographic data : The analog crystallizes with a mean σ(C–C) = 0.002 Å and R factor = 0.038, indicating high precision in structural determination. Such data could guide predictions about the target compound’s crystal packing .
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide ()
- Structural similarities : Both compounds feature a chloro-thiazole core and a substituted benzamide group.
- Key differences :
- The target compound’s fused benzothiazole system contrasts with the simpler 5-chlorothiazole in this analog.
- Fluorine substituents in the analog may enhance metabolic stability compared to methoxy groups.
- Hydrogen bonding : The analog forms N–H···N hydrogen-bonded dimers (Table 1 in ), a feature likely replicated in the target compound due to its amide and nitro groups .
Tabulated Comparison of Key Properties
Research Implications and Limitations
- Hydrogen-bonding analysis : Graph set analysis (as in ) could elucidate packing motifs, but experimental validation is required .
- Limitations : The absence of direct biological or crystallographic data for the target compound necessitates cautious extrapolation from analogs. Further studies should prioritize synthesis, X-ray diffraction, and enzyme inhibition assays.
Biological Activity
5-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of chlorine and nitro groups may enhance its pharmacological properties.
Chemical Formula
- Molecular Formula : C₁₅H₁₄ClN₃O₃S
- Molecular Weight : 357.80 g/mol
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as tyrosinase, which is crucial in melanin synthesis. This inhibition can lead to potential applications in the treatment of hyperpigmentation disorders.
- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, suggesting that this compound may help in reducing oxidative stress in cells.
Therapeutic Implications
The biological activities suggest potential therapeutic uses in:
- Dermatology : As a skin-lightening agent by inhibiting melanin production.
- Cancer Research : Due to its ability to modulate enzyme activity related to tumor progression.
Research Findings
Recent studies have highlighted the efficacy of similar compounds in various biological assays:
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Tyrosinase Inhibition | |
| Compound B | Antioxidant Activity | |
| Compound C | Cytotoxicity against Cancer Cells |
Study 1: Tyrosinase Inhibition
A study conducted on a series of benzothiazole derivatives showed that compounds similar to this compound exhibited competitive inhibition against mushroom tyrosinase. This suggests that structural modifications could enhance inhibitory potency and selectivity for human tyrosinase.
Study 2: Antioxidant Activity
In vitro assays demonstrated that certain analogs exhibited strong scavenging effects against DPPH and ABTS radicals. These findings indicate that the compound could play a role in mitigating oxidative damage in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
